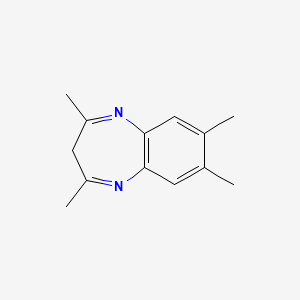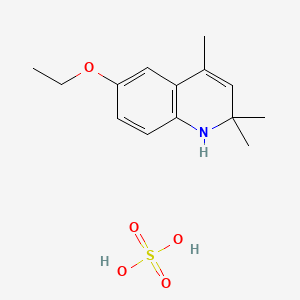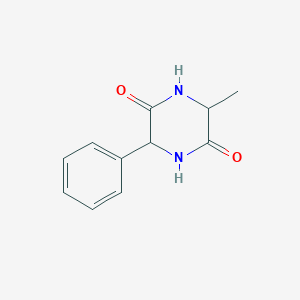
2,4,7,8-tetramethyl-3H-1,5-benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,7,8-Tetramethyl-3H-1,5-benzodiazepine is a nitrogen-containing heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their pharmacological activities, including anti-inflammatory, antipyretic, anticonvulsant, antianxiety, and antipsychotic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,8-tetramethyl-3H-1,5-benzodiazepine typically involves the condensation-cyclization reaction of aromatic o-diamines with ketones. One effective method utilizes bismuth chloride (BiCl3) as a catalyst, which facilitates the reaction under mild conditions and yields the desired benzodiazepine in good to excellent yields . The reaction can be carried out using acetone as a solvent, which has been shown to produce high yields of the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale. The use of environmentally friendly catalysts and solvents is also a key consideration in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,7,8-Tetramethyl-3H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzodiazepines with different functional groups.
Applications De Recherche Scientifique
2,4,7,8-Tetramethyl-3H-1,5-benzodiazepine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4,7,8-tetramethyl-3H-1,5-benzodiazepine involves its interaction with specific molecular targets and pathways. Benzodiazepines generally exert their effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects . The tetramethyl substitution pattern may influence the compound’s binding affinity and selectivity for different receptor subtypes, thereby modulating its pharmacological profile.
Comparaison Avec Des Composés Similaires
2,4,7,8-Tetramethyl-3H-1,5-benzodiazepine can be compared with other benzodiazepines to highlight its uniqueness:
2,4-Dimethyl-1H-1,5-benzodiazepine: Lacks the additional methyl groups at positions 7 and 8, which may affect its pharmacological properties.
3-Nitro-3H-1,5-benzodiazepine: Contains a nitro group instead of methyl groups, leading to different chemical reactivity and biological activity.
2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine: A different benzodiazepine isomer with distinct structural and functional characteristics.
The unique tetramethyl substitution of this compound distinguishes it from these similar compounds, potentially offering different pharmacological and chemical properties.
Propriétés
Numéro CAS |
65132-13-0 |
|---|---|
Formule moléculaire |
C13H16N2 |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
2,4,7,8-tetramethyl-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C13H16N2/c1-8-5-12-13(6-9(8)2)15-11(4)7-10(3)14-12/h5-6H,7H2,1-4H3 |
Clé InChI |
PZPBUFKMWJINRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C(C(=C2)C)C)N=C(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline](/img/structure/B14153188.png)
![6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline](/img/structure/B14153202.png)

![Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-](/img/structure/B14153217.png)
![(E)-5-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)quinolin-8(5H)-one](/img/structure/B14153224.png)
![(2E)-2-[1-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)ethylidene]-N-phenylhydrazinecarbothioamide](/img/structure/B14153230.png)






